

An In-Depth Technical Guide to 7-Hydroxygranisetron Hydrochloride

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Compound of Interest

Compound Name: 7-Hydroxygranisetron
hydrochloride

Cat. No.: B000577

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxygranisetron hydrochloride is the principal active metabolite of the potent and selective 5-HT₃ receptor antagonist, granisetron. Formed primarily in the liver through cytochrome P450-mediated oxidation, this metabolite plays a significant role in the overall antiemetic effect of its parent compound. This technical guide provides a comprehensive overview of **7-Hydroxygranisetron hydrochloride**, including its chemical properties, metabolic synthesis, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Chemical and Physical Properties

7-Hydroxygranisetron hydrochloride is a derivative of granisetron, characterized by the addition of a hydroxyl group to the indazole ring. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride	
Molecular Formula	C ₁₈ H ₂₅ ClN ₄ O ₂	
Molecular Weight	364.9 g/mol	
CAS Number	133841-04-0	
Appearance	White to off-white solid	
Solubility	Readily soluble in water	

Metabolic Synthesis

7-Hydroxygranisetron is the major metabolite of granisetron, formed predominantly in the liver. The metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Key Enzymes Involved

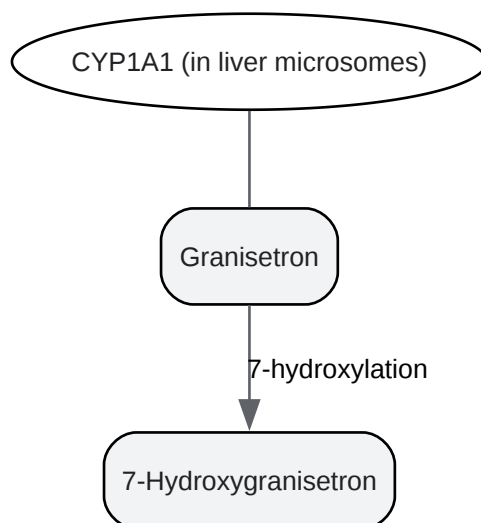
In vitro studies utilizing human liver microsomes have identified two key CYP isoforms responsible for the metabolism of granisetron:

- CYP1A1: This enzyme is primarily responsible for the 7-hydroxylation of granisetron, the main metabolic pathway.
- CYP3A4: This isoform is involved in the N-demethylation of granisetron, a minor metabolic pathway.

The formation of 7-Hydroxygranisetron is significantly correlated with CYP1A1 activity.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of granisetron to 7-Hydroxygranisetron.



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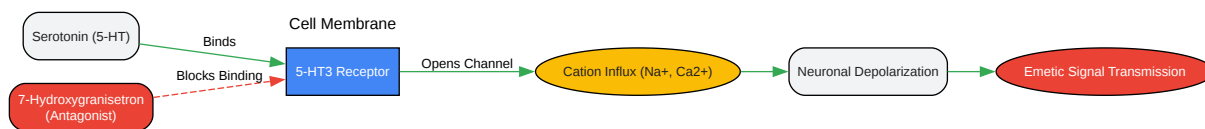
Metabolic conversion of Granisetron.

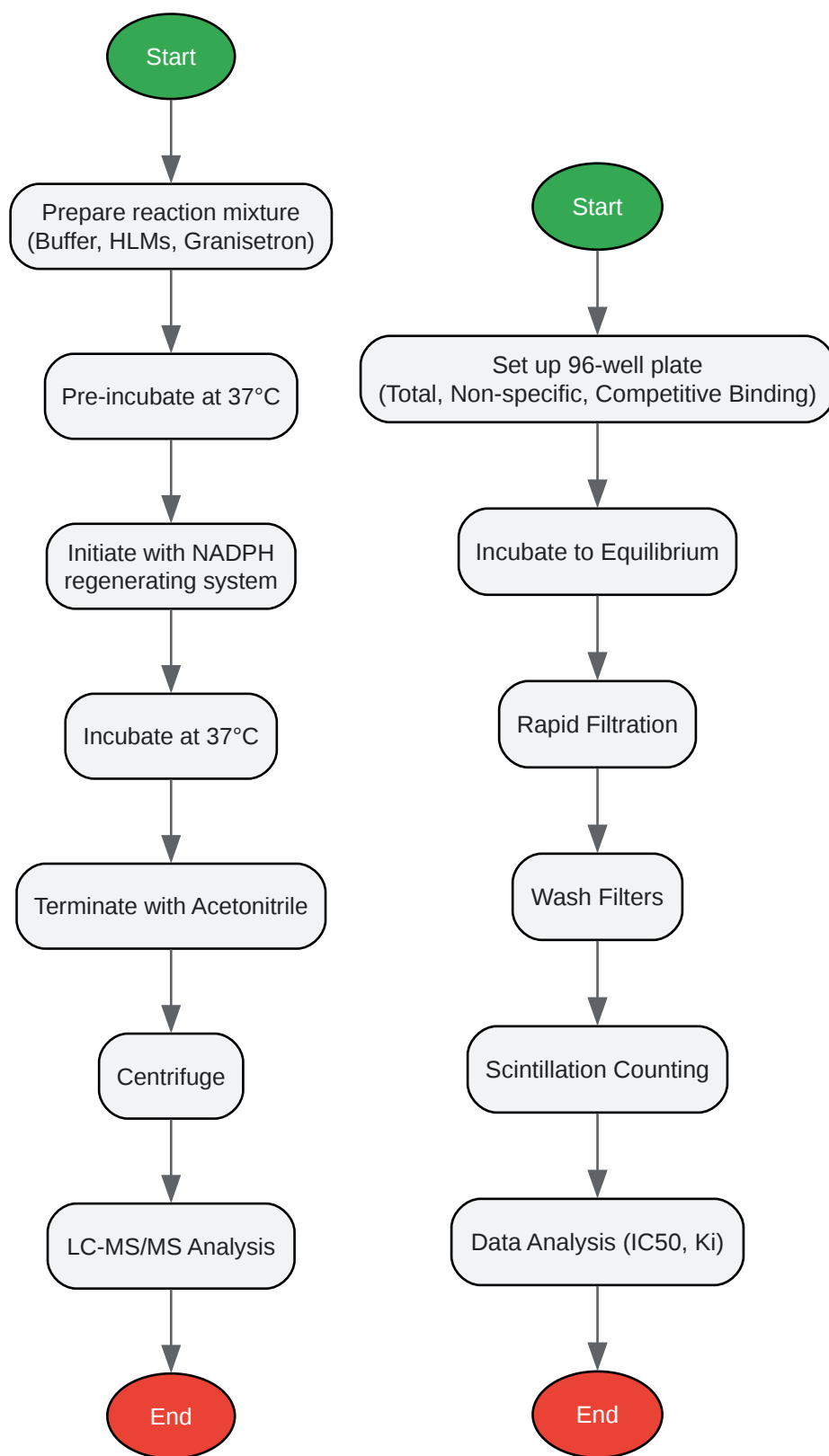
Mechanism of Action

As an active metabolite of granisetron, 7-Hydroxygranisetron is understood to exert its antiemetic effects through the same mechanism as its parent compound: antagonism of the 5-hydroxytryptamine (serotonin) type 3 (5-HT₃) receptor.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin leads to the influx of cations, resulting in neuronal depolarization and the transmission of emetic signals. The signaling pathway is depicted below.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Hydroxygranisetron Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b000577#what-is-7-hydroxygranisetron-hydrochloride\]](https://www.benchchem.com/product/b000577#what-is-7-hydroxygranisetron-hydrochloride)

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